![molecular formula C21H25N5O3S B2608505 N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide CAS No. 478256-87-0](/img/structure/B2608505.png)
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazepane ring, a pyridine moiety, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazepane ring: This can be achieved through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.
Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where the diazepane ring is reacted with a pyridine derivative.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide: shares structural similarities with other sulfonyl-containing compounds and diazepane derivatives.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in research and potential therapeutic development.
Properties
IUPAC Name |
N-[4-[[4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-15-13-16(2)23-21(20(15)14-22)25-9-4-10-26(12-11-25)30(28,29)19-7-5-18(6-8-19)24-17(3)27/h5-8,13H,4,9-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRFUWBZVVZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
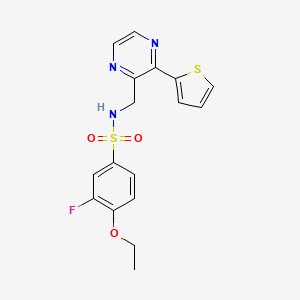
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)
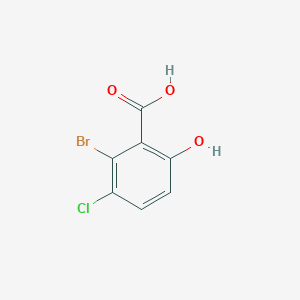
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)
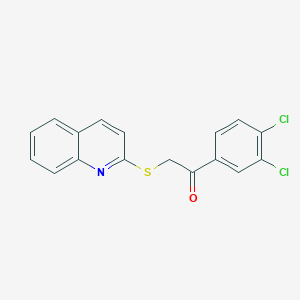
![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)
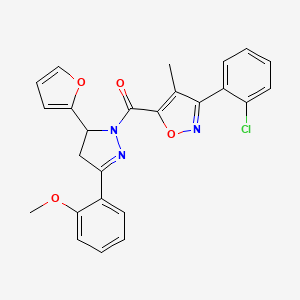
![1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2608432.png)
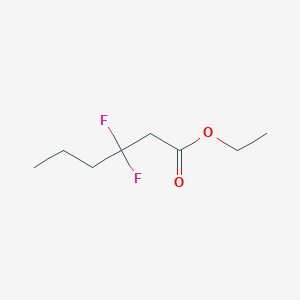
![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2608435.png)
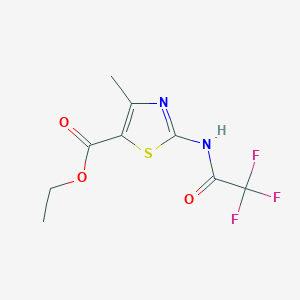
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2608439.png)
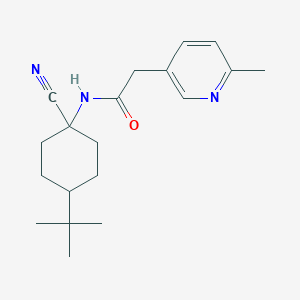
![Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B2608445.png)
